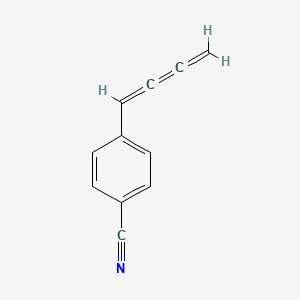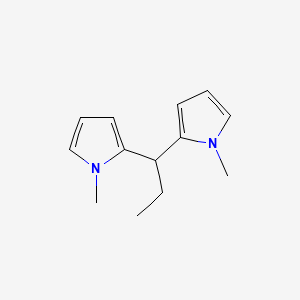
2,2'-(Propane-1,1-diyl)bis(1-methyl-1H-pyrrole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Propane-1,1-diyl)bis(1-methyl-1H-pyrrole) is a chemical compound known for its unique structure and properties It consists of two 1-methyl-1H-pyrrole units connected by a propane-1,1-diyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,1-diyl)bis(1-methyl-1H-pyrrole) typically involves the reaction of 1-methyl-1H-pyrrole with a suitable propane-1,1-diyl precursor. One common method involves the use of 5,5′-(propane-2,2-diyl) bis(1H-pyrrole-2-carbaldehyde) in ethanol, which is then reacted with isonicotinic acid hydrazide under reflux conditions for 12 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a basis for potential scale-up processes, which would involve optimizing reaction conditions and using appropriate catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Propane-1,1-diyl)bis(1-methyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The pyrrole rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole rings.
Applications De Recherche Scientifique
2,2’-(Propane-1,1-diyl)bis(1-methyl-1H-pyrrole) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 2,2’-(Propane-1,1-diyl)bis(1-methyl-1H-pyrrole) involves its interaction with various molecular targets. The pyrrole rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties. These interactions play a crucial role in its chemical and biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2′-(2-Oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione): This compound has a similar propane-1,1-diyl bridge but different functional groups, leading to distinct properties and applications.
N′,N‴-((propane-2,2-diylbis(1H-pyrrole-5,2-diyl))bis(methaneylylidene))-di(isonicotinohydrazide):
Uniqueness
2,2’-(Propane-1,1-diyl)bis(1-methyl-1H-pyrrole) is unique due to its specific combination of pyrrole units and the propane-1,1-diyl bridge. This structure imparts distinct chemical properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
921624-97-7 |
|---|---|
Formule moléculaire |
C13H18N2 |
Poids moléculaire |
202.30 g/mol |
Nom IUPAC |
1-methyl-2-[1-(1-methylpyrrol-2-yl)propyl]pyrrole |
InChI |
InChI=1S/C13H18N2/c1-4-11(12-7-5-9-14(12)2)13-8-6-10-15(13)3/h5-11H,4H2,1-3H3 |
Clé InChI |
LBEDWPZAZFPCGX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CN1C)C2=CC=CN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


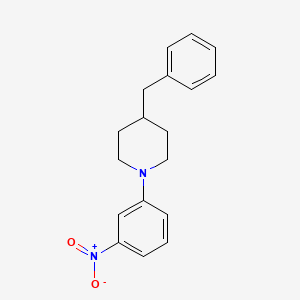
![1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene)](/img/structure/B14196581.png)
![4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one](/img/structure/B14196587.png)
![3-{[Bis(4-fluorophenyl)methoxy]methyl}-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14196592.png)
silane](/img/structure/B14196595.png)
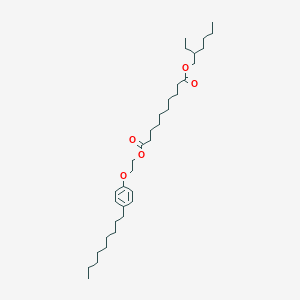
![N-(2,4-Difluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14196610.png)
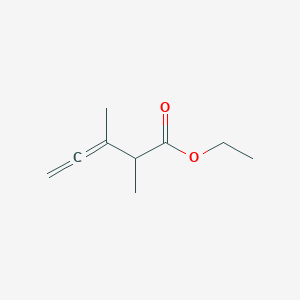

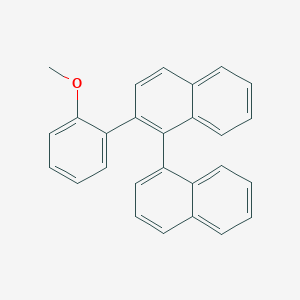
![Benzene, 1,2,3-trimethoxy-4-[(4-methoxyphenyl)methyl]-](/img/structure/B14196639.png)
![1-[(Naphthalen-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14196649.png)
![N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide](/img/structure/B14196655.png)
